![molecular formula C10H13LiN2O3S B2414910 Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 2044713-86-0](/img/structure/B2414910.png)
Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate” is a chemical compound with the CAS Number: 2044713-86-0 . It has a molecular weight of 248.23 and its molecular formula is C10H13LiN2O3S . The compound is in the form of a powder .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C10H14N2O3S.Li/c13-9(14)4-7-6-16-10(12-7)11-5-8-2-1-3-15-8;/h6,8H,1-5H2,(H,11,12)(H,13,14);/q;+1/p-1 .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius . Unfortunately, the boiling point is not available .Applications De Recherche Scientifique
Polymer Blends as Lithium Ion Conductors : A study by Britz, Meyer, and Wegner (2007) discusses the use of polymers blended with lithium salts, which demonstrate significant lithium ion conductivity. These polymers, derived from acrylates and methacrylates with 2-oxo-1,3-dioxolane side chains, are stable and have potential applications in lithium batteries (Britz, Meyer, & Wegner, 2007).
Synthesis of 2-(1-Aryltetrazol-5-yl)propanoic Acids : Caiazza, Prager, and Schafer (1995) explored the synthesis of various N-arylisoxazol-5(2H)-ones, which react with lithium azide to form 2-(1-aryltetrazol-5-yl)acetic esters. These compounds have potential applications in organic synthesis and pharmaceutical research (Caiazza, Prager, & Schafer, 1995).
Cyclopentadienyl Complexes in Organometallic Chemistry : Wanli et al. (2008) conducted research on 1-Methylimidazolin-2-yl functionalized cyclopentadienyl complexes of titanium and zirconium. The study presents the synthesis and characterization of these complexes, which could be relevant in catalysis and material science (Wanli et al., 2008).
Ionic Liquids in Lithium Batteries : Fung and Chau (1995) studied lithium chloride/ambient-temperature 1-methyl-3-ethylimidazolium chloride-aluminum chloride ionic liquids, which are of interest for use in lithium batteries. The study provides insights into ion interactions in these systems, crucial for the development of high-performance batteries (Fung & Chau, 1995).
Ternary Mixed Solvent Electrolytes for Rechargeable Lithium Batteries : Tobishima, Hayashi, Saito, and Yamaki (1995) investigated lithium cycling efficiency and conductivity dependency in lithium-ethylene carbonate/2-methyltetrahydrofuran/third solvent ternary mixed solvent electrolytes. This research is significant for the development of more efficient rechargeable lithium batteries (Tobishima, Hayashi, Saito, & Yamaki, 1995).
Anti-Diabetic Agents Synthesis : Abbasi, Ramzan, Aziz-ur-Rehman, and colleagues (2020) synthesized a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol, which were evaluated for their enzyme inhibition and anti-diabetic potential. This research contributes to the discovery of new pharmaceutical agents for diabetes treatment (Abbasi et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
lithium;2-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S.Li/c13-9(14)4-7-6-16-10(12-7)11-5-8-2-1-3-15-8;/h6,8H,1-5H2,(H,11,12)(H,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGNRQVSGBWXOQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC(OC1)CNC2=NC(=CS2)CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13LiN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine](/img/structure/B2414827.png)
![3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2414830.png)
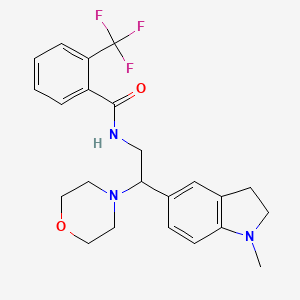

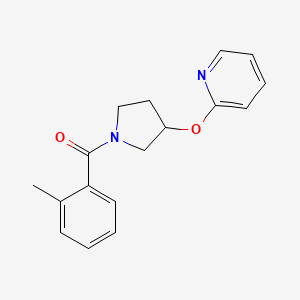
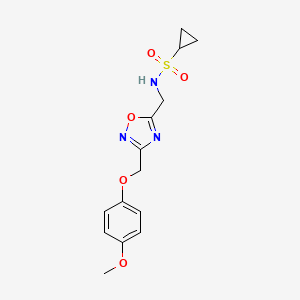
![Lithium;2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidin-1-yl]acetate](/img/structure/B2414835.png)
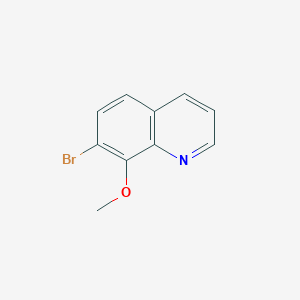

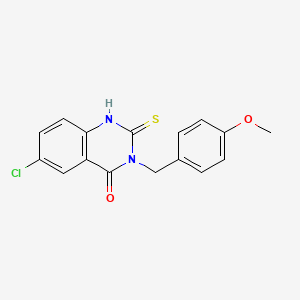
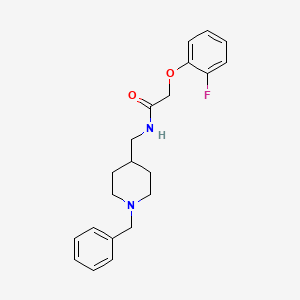
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2414848.png)
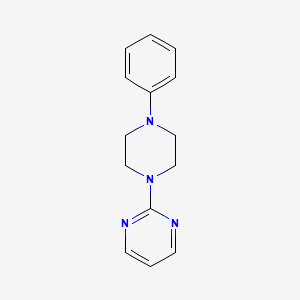
![3-(3,4-dimethoxyphenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2414850.png)